Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate
Overview
Description
Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate is a complex organic compound known for its unique structural properties and applications in various fields of scientific research. This compound features two trimethylsilyl groups attached to a butanedioate backbone, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate typically involves the protection of hydroxyl groups using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole or pyridine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired silyl ether.
Starting Materials: (2S,3S)-2,3-dihydroxybutanedioate, trimethylsilyl chloride, imidazole.
Reaction Conditions: Room temperature, anhydrous conditions, inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) under anhydrous conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in dry solvents.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Serves as an intermediate in the synthesis of biologically active molecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate exerts its effects involves the stabilization of reactive intermediates during chemical reactions. The trimethylsilyl groups protect hydroxyl functionalities, preventing unwanted side reactions and facilitating selective transformations. The molecular targets and pathways involved are primarily related to its role as a protecting group in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Dipropan-2-yl (2S,3S)-2,3-dihydroxybutanedioate: Lacks the trimethylsilyl protection, making it more reactive.
Trimethylsilyl ethers: General class of compounds used for protecting hydroxyl groups.
Butanedioates: Various derivatives with different substituents, each with unique reactivity and applications.
Uniqueness
Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate is unique due to its dual trimethylsilyl protection, which provides enhanced stability and selectivity in synthetic applications. This makes it particularly valuable in complex organic syntheses where precise control over reaction pathways is required.
Biological Activity
Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate, commonly known as Diisopropyl tartrate (DIPT), is a diester of tartaric acid that plays a significant role in organic synthesis and medicinal chemistry. This compound exhibits notable biological activities and serves as an essential intermediate in the synthesis of various pharmaceuticals. This article explores its biological activity, preparation methods, and applications in research.
- Molecular Formula : C₁₆H₃₄O₆Si₂
- Molecular Weight : 378.61 g/mol
- CAS Number : 197013-45-9
Synthetic Routes
The synthesis of DIPT typically involves the protection of hydroxyl groups using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole or pyridine. The reaction conditions are mild, often carried out at room temperature under an inert atmosphere to yield the desired silyl ether.
Starting Materials :
- (2S,3S)-2,3-dihydroxybutanedioate
- Trimethylsilyl chloride
- Imidazole
Reaction Conditions :
- Room temperature
- Anhydrous conditions
- Inert atmosphere (e.g., nitrogen or argon)
Biological Activity
This compound has been investigated for its biological activity due to its ability to stabilize reactive intermediates during chemical reactions. The trimethylsilyl groups protect hydroxyl functionalities, facilitating selective transformations.
The compound acts primarily as a protecting group in organic synthesis, which allows for the selective modification of other functional groups without interference from hydroxyl groups. This stabilization is critical in the synthesis of biologically active molecules.
Applications in Research
- Organic Synthesis : DIPT is widely used as a protecting group for hydroxyl functionalities in complex organic syntheses.
- Pharmaceutical Development : It serves as an intermediate in synthesizing various pharmaceuticals, particularly those requiring specific stereochemical configurations.
- Biological Studies : Recent studies have explored its potential role in drug development due to its unique structural properties.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the utility of DIPT in synthesizing bioactive compounds through selective deprotection strategies. The compound's ability to maintain stability under various reaction conditions allowed researchers to achieve high yields of desired products while minimizing side reactions.
Case Study 2: Pharmacological Investigations
Research has indicated that compounds derived from DIPT exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. For instance, derivatives synthesized from DIPT have shown promise in inhibiting bacterial growth and modulating inflammatory pathways.
Comparative Analysis of Biological Activity
Properties
IUPAC Name |
dipropan-2-yl (2S,3S)-2,3-bis(trimethylsilyloxy)butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O6Si2/c1-11(2)19-15(17)13(21-23(5,6)7)14(22-24(8,9)10)16(18)20-12(3)4/h11-14H,1-10H3/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAZEIUCUCCYIA-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H]([C@@H](C(=O)OC(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628456 | |
Record name | Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197013-45-9 | |
Record name | Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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